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Cat. No.: B8047838

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uniformly labeled Glucose-13C6 is a powerful tool in metabolic research and drug
development. Its incorporation into biological systems allows for the tracing of glucose
metabolism through various pathways, such as glycolysis and the tricarboxylic acid (TCA)
cycle. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for
monitoring the fate of the 13C labels, providing detailed insights into metabolic fluxes and
enzyme activities.[1] This document provides detailed application notes and experimental
protocols for the analysis of Glucose-13C6 labeled samples using NMR spectroscopy.

Key Applications

e Metabolic Flux Analysis: Tracing the 13C label from glucose through downstream
metabolites to quantify the rates of metabolic pathways.[2][3]

» Drug Efficacy and Target Engagement: Assessing the impact of therapeutic agents on
cellular metabolism by observing changes in glucose utilization and metabolite production.

o Disease Mechanism Studies: Investigating metabolic reprogramming in diseases such as
cancer, diabetes, and neurodegenerative disorders.
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» Bioprocess Optimization: Monitoring and optimizing nutrient utilization and product formation

in cell cultures and microbial fermentations.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR analysis of

Glucose-13C6 and its immediate downstream metabolite, lactate, in an agueous environment.

Chemical shifts (8) are reported in parts per million (ppm) and are referenced to an internal or

external standard. Coupling constants (J) are given in Hertz (Hz).

Table 1: Typical 13C NMR Data for Glucose-13C6 (Anomeric Mixture in D20)

Carbon Atom

a-anomer Chemical

B-anomer Chemical

1J(C,C) Coupling

Shift (3) Shift (3) Constant (Hz)
C1l ~92.8 ppm ~96.6 ppm ~40-45
Cc2 ~72.2 ppm ~74.9 ppm ~40-45
C3 ~73.6 ppm ~76.5 ppm ~40-45
C4 ~70.4 ppm ~70.4 ppm ~40-45
C5 ~72.2 ppm ~76.5 ppm ~40-45
C6 ~61.5 ppm ~61.5 ppm ~40-45

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Table 2: Typical *H and *3C NMR Data for Lactate-13C3 Derived from Glucose-13C6
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; . . Key Coupling
Metabolite Carbon/Proton Chemical Shift ()
Constants (J)
Lactate-13Cs C1 (Carboxyl) ~183 ppm 1J(C1,C2) =55 Hz
1J(C2,C3) = 35 Hz,
Cc2 ~69 ppm
1J(C2,H2) = 145 Hz
C3 (Methyl) ~21 ppm 1J(C3,H3) = 128 Hz
H2 ~4.1 ppm 3)(H2,H3) = 7 Hz
H3 ~1.3 ppm

Experimental Protocols
Protocol 1: 1D **C NMR for Quantifying Glucose-13C6
and Metabolites

This protocol is suitable for determining the relative abundance of Glucose-13C6 and its
labeled downstream products.

1. Sample Preparation:

» For cellular extracts, quench metabolism rapidly (e.g., with cold methanol).

o Perform a polar extraction (e.g., using a methanol/chloroform/water method).

» Lyophilize the polar extract to dryness.

e Reconstitute the sample in a known volume of deuterated solvent (e.g., 500 pL D20)
containing a known concentration of an internal standard (e.g., DSS or TSP).[4]

2. NMR Data Acquisition:

o Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A standard single-pulse 13C experiment with proton decoupling (e.g.,
zgpg30 on Bruker systems).

o Key Parameters:

e Spectral Width: ~200 ppm

e Acquisition Time: ~1.5 s

o Relaxation Delay (d1): 5 x T1 of the slowest relaxing nucleus of interest (can be up to 10-30 s
for quantitative analysis).
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e Number of Scans: Dependent on sample concentration, typically several thousand for good
signal-to-noise.
e Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

e Apply an exponential line broadening factor (e.g., 1-2 Hz).

» Fourier transform, phase correct, and baseline correct the spectrum.

« Integrate the signals of interest corresponding to Glucose-13C6 and its metabolites.
» Normalize the integrals to the internal standard to determine concentrations.

Protocol 2: 2D 'H-**C HSQC for Enhanced Sensitivity
and Resolution

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides superior
sensitivity and resolution compared to 1D 13C NMR, making it ideal for complex biological
samples.[5]

1. Sample Preparation:
o Follow the same procedure as for the 1D 3C NMR experiment.
2. NMR Data Acquisition:

e Spectrometer: 600 MHz or higher field NMR spectrometer, preferably with a cryoprobe.

e Pulse Sequence: A sensitivity-enhanced HSQC with gradient coherence selection (e.g.,
hsqgcetgpsisp2 on Bruker systems).[6]

o Key Parameters:

e 1H Spectral Width: ~12 ppm

e 13C Spectral Width: ~160 ppm][7]

e 1H Acquisition Time: ~100 ms

e Number of Increments in 13C dimension: 256-512

o Relaxation Delay (d1): 1.5 s[7]

o Number of Scans: 8-64 per increment, depending on concentration.

e 1J(C,H) coupling constant: Set to an average value for C-H bonds, typically 145 Hz.

3. Data Processing and Analysis:
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Process the 2D data using appropriate window functions (e.g., squared sine bell).
Perform Fourier transformation, phasing, and baseline correction in both dimensions.
Assign cross-peaks based on known chemical shifts of metabolites.

Volume integration of cross-peaks can be used for relative quantification.

Protocol 3: 2D *H-*C HMBC for Structural Elucidation of
Metabolites

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify longer-
range (2-3 bond) C-H correlations, which is invaluable for identifying unknown metabolites and
confirming structures. For highly 3C-enriched samples, a modified pulse sequence with carbon
decoupling during acquisition is recommended to simplify the spectra and avoid artifacts from
13C-13C couplings.[8]

1. Sample Preparation:
o Follow the same procedure as for the 1D 3C NMR experiment.
2. NMR Data Acquisition:

e Spectrometer: 600 MHz or higher field NMR spectrometer.

o Pulse Sequence: A gradient-selected HMBC sequence, preferably one modified for 13C-
labeled samples.[8]

o Key Parameters:

e 1H Spectral Width: ~12 ppm

e 13C Spectral Width: ~200 ppm

e Long-range coupling evolution delay (d6): Optimized for an average long-range J-coupling of
4-10 Hz.

e Number of Increments in 13C dimension: 256-512

e Relaxation Delay (d1): 1.5-2.0 s

e Number of Scans: 16-128 per increment.

3. Data Processing and Analysis:

e Process the 2D data similarly to the HSQC experiment.
» Correlate proton signals with carbon signals that are 2 or 3 bonds away to build up a picture
of the carbon skeleton of the labeled metabolites.
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Caption: General experimental workflow for NMR-based metabolomics using Glucose-13C6.
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Caption: Simplified glycolytic pathway showing the flow of 13C labels from Glucose-13C6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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